![molecular formula C16H14N4O2S2 B5555108 5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)

5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

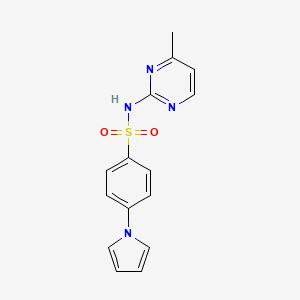

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors and utilizing various cyclization, condensation, and functionalization reactions. For example, Abdelriheem et al. (2015) describe the synthesis of thieno[2,3-b]pyridines and related structures through reactions involving elemental analysis and spectral data, which could be analogous to methods used for synthesizing our compound of interest (Abdelriheem, Ahmad, & Abdelhamid, 2015).

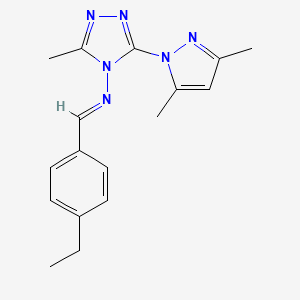

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting reactivity and interaction with biological targets. Techniques such as X-ray crystallography, NMR, and computational modeling are often employed. For instance, Laurella and Erben (2016) emphasize the importance of intramolecular hydrogen bonding in determining the conformational properties of related thiadiazol-pyrrolidin-2-ol compounds, which could be relevant for understanding the conformational stability of our compound (Laurella & Erben, 2016).

Wissenschaftliche Forschungsanwendungen

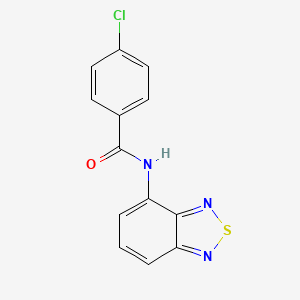

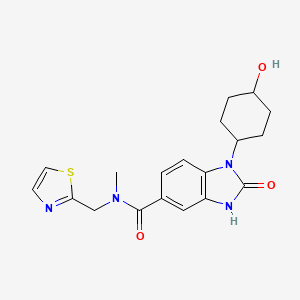

Synthesis and Antiproliferative Activity

Recent research has focused on the synthesis of novel thiazole and benzothiazole fused pyranopyrimidine derivatives, highlighting their potential antiproliferative activity against various cancer cell lines. These compounds have been synthesized through a one-pot, three-component reaction, demonstrating selective cytotoxicity to cancer cells over normal cells. Notably, specific derivatives exhibited potent antiproliferative activity, suggesting their promise as therapeutic agents in cancer treatment. Molecular docking studies further revealed that these heterocyclic molecules bind selectively in the colchicine binding site of the tubulin polymer, indicating a mechanism for their antiproliferative effects (Nagaraju et al., 2020).

Antitumor and Antibacterial Agents

Another area of interest is the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, which have shown potent antitumor and antibacterial activities. These compounds were synthesized through various synthetic steps, with certain derivatives displaying higher activity against human tumor cell lines than the standard drug doxorubicin. Additionally, some compounds exhibited high activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as dual-purpose therapeutic agents (Hafez et al., 2017).

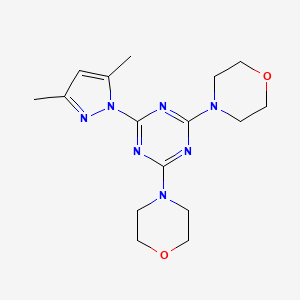

Crystal Engineering and Pi-Pi Stacking

The synthesis of dipolar compounds containing alternating electron-rich thieno[3,2-b]thiophene units and electron-deficient units has been explored for its relevance in crystal engineering. Compounds with pyrimidinyl or benzothiazole as electron-deficient units were structurally characterized, revealing one-dimensional slipped-pi-stack arrangements. These findings contribute to our understanding of the molecular arrangement in the crystal lattice and have implications for electronic coupling and potential electronic applications (Chang et al., 2008).

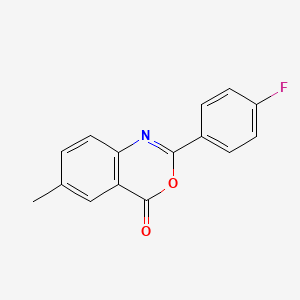

Thiazole Biosynthetic Enzyme Structure

The structure of the THI1 protein from Arabidopsis thaliana, involved in the biosynthesis of thiamin pyrophosphate, has been determined. This enzyme, essential in various biological processes, was found unexpectedly bound to a potential intermediate of the thiazole biosynthesis in eukaryotes. The three-dimensional structure provides new insights into the thiazole biosynthesis pathway, which is vital for understanding the synthesis of this essential coenzyme in organisms (Godoi et al., 2006).

Wirkmechanismus

The mechanism of action of a compound depends on its structure and the target it interacts with. Compounds with a pyrrolidine ring or a thiazole ring have been found to have various biological activities , but the specific mechanism of action of the compound you’re asking about isn’t available in the sources I found.

Eigenschaften

IUPAC Name |

5-[2-(1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-2-thiophen-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S2/c21-14-10(9-18-13(19-14)12-4-2-7-23-12)16(22)20-6-1-3-11(20)15-17-5-8-24-15/h2,4-5,7-9,11H,1,3,6H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSHLSTVOLUHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CN=C(NC2=O)C3=CC=CS3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)